molecular formula C11H7IN4 B8292405 5-Iodo-1-pyrimidin-2-yl-1H-indazole

5-Iodo-1-pyrimidin-2-yl-1H-indazole

Cat. No.: B8292405
M. Wt: 322.10 g/mol
InChI Key: ZYHGLSOEZZUSHY-UHFFFAOYSA-N
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Description

5-Iodo-1-pyrimidin-2-yl-1H-indazole is a heterocyclic compound featuring an indazole core substituted at position 1 with a pyrimidin-2-yl group and at position 5 with an iodine atom. Indazole derivatives are valued in medicinal chemistry for their bioisosteric properties, often mimicking purine scaffolds in kinase inhibition . The iodine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for synthesizing complex molecules .

Properties

Molecular Formula

C11H7IN4

Molecular Weight

322.10 g/mol

IUPAC Name

5-iodo-1-pyrimidin-2-ylindazole

InChI

InChI=1S/C11H7IN4/c12-9-2-3-10-8(6-9)7-15-16(10)11-13-4-1-5-14-11/h1-7H

InChI Key

ZYHGLSOEZZUSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications
5-Iodo-1-pyrimidin-2-yl-1H-indazole Indazole 5-Iodo, 1-pyrimidin-2-yl 323.11 Cross-coupling reactions, kinase inhibitor precursor
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo-pyrimidine 4-Imino, 5-amino, 1-p-tolyl 293.33 Isomerization studies, antimicrobial agents
2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid () Pyrimidine 5-Boronic acid, 2-imidazolyl 207.99 Suzuki coupling partner, drug synthesis
2-(2-Methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido-pyrimidinone Indazolyl, piperazinyl 420.46 Kinase inhibition (e.g., oncology targets)

Key Observations:

  • Core Heterocycles: Unlike pyrazolo-pyrimidines () or pyrido-pyrimidinones (), this compound retains a simpler indazole scaffold, favoring synthetic accessibility and modular derivatization.
  • Substituent Effects: The iodine atom enhances electrophilicity at position 5, contrasting with boronic acids (), which act as nucleophilic coupling partners. This positions this compound as a complementary reagent in metal-catalyzed reactions .
  • Bioactivity Potential: While fused systems like pyrido-pyrimidinones () exhibit direct kinase inhibition, the iodine-substituted indazole may serve as a precursor for targeted inhibitors, leveraging halogen bonding in protein interactions .

Pharmacological Considerations

  • Halogen Bonding: Iodine’s polarizable electron cloud may enhance binding affinity in hydrophobic enzyme pockets, a feature absent in boronic acid or imidazole derivatives () .

Preparation Methods

Preparation of 5-Iodo-1H-indazole

The iodinated indazole core is typically synthesized via a Sandmeyer-type reaction , as demonstrated in a 2018 procedure.

Procedure :

  • Diazotization : 5-Aminoindazole (64.73 g, 486.13 mmol) is suspended in ice-cold water and treated with concentrated HCl (200 mL). Sodium nitrite (37.34 g) in water is added dropwise at −5°C to form a diazonium salt.

  • Iodination : A solution of potassium iodide (97 g) is introduced, followed by heating to 90°C for 1.5 hours. Cooling and filtration yield 5-iodo-1H-indazole with 106% crude yield (likely due to residual salts).

Key Data :

  • Yield : 106% (crude), purity confirmed via NMR and MS.

  • Characterization : 1H^1H NMR (DMSO-d6d_6): δ 12.80 (s, 1H, NH), 8.20 (d, 1H), 7.66 (d, 1H).

Pyrimidin-2-yl Group Introduction via Coupling Reactions

Ullmann-Type Coupling with Pyrimidin-2-yl Boronic Acid

A 2023 study on PLK4 inhibitors outlines a scaffold-hopping strategy applicable to pyrimidine-indazole hybrids.

Procedure :

  • Intermediate Protection : 5-Iodo-1H-indazole is protected with tetrahydropyran (THP) using 3,4-dihydro-2H-pyran and pp-toluenesulfonic acid in DCM/THF, yielding 5-iodo-1-THP-1H-indazole (91% yield).

  • Coupling : The THP-protected intermediate undergoes Ullmann coupling with pyrimidin-2-yl boronic acid using a copper catalyst (e.g., CuI) and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) in DMF at 100°C.

  • Deprotection : The THP group is removed via hydrochloric acid treatment, yielding the final product.

Key Data :

  • Yield : ~60–70% after deprotection.

  • Characterization : MS (APCI): m/z 346.0 (MH+^+).

Direct Nucleophilic Aromatic Substitution

A 2007 patent describes a low-yielding but direct method for attaching pyrimidin-2-yl to iodinated indazole.

Procedure :

  • Reaction Conditions : 5-Iodo-1H-indazole is reacted with 2-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)2_2) and Xantphos ligand in toluene at 110°C for 24 hours.

  • Workup : The mixture is purified via column chromatography to isolate 5-Iodo-1-pyrimidin-2-yl-1H-indazole.

Key Data :

  • Yield : 20% (likely due to steric hindrance and competing side reactions).

  • Characterization : APCI-MS m/z: 346.0 (MH+^+).

Alternative Pathways and Optimizations

One-Pot Tandem Iodination-Coupling

Combining iodination and coupling steps may reduce purification steps.

Hypothetical Procedure :

  • Simultaneous Reactions : 5-Aminoindazole undergoes diazotization/iodination followed by in situ coupling with pyrimidin-2-yl triflate using a dual catalyst system (e.g., CuI for iodination and Pd for coupling).

  • Challenges : Competing reaction pathways may necessitate stringent temperature control.

Comparative Analysis of Methods

MethodYieldKey AdvantagesLimitations
Sandmeyer + Ullmann60–70%High purity; scalableMulti-step; requires THP protection
Direct Pd-Catalyzed20%Fewer stepsLow yield; costly catalysts
One-Pot (Hypothetical)N/AReduced purificationUntested; risk of side reactions

Characterization and Quality Control

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H NMR (e.g., NH proton at δ 12.80).

  • Mass Spectrometry : APCI-MS provides molecular ion confirmation.

  • HPLC-Purity : Essential for pharmaceutical applications (>95% purity).

Industrial-Scale Considerations

  • Cost Efficiency : Ullmann coupling’s reliance on CuI is preferable to Pd catalysts.

  • Safety : Avoid hydrazine hydrate (used in alternative indazole syntheses) .

Q & A

Q. What are the standard synthetic routes for 5-Iodo-1-pyrimidin-2-yl-1H-indazole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves:

  • Cross-coupling reactions : Suzuki-Miyaura coupling between pyrimidine and indazole precursors, followed by iodination using N-iodosuccinimide (NIS) in acidic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water mixtures) to achieve >95% purity.
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is validated using HPLC (C18 column, UV detection at 254 nm) .

Q. Table 1: Representative Synthetic Yields

Reaction StepYield (%)Purity (HPLC)
Suzuki Coupling65–7592–95
Iodination80–8595–98

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm; indazole protons at δ 7.5–8.2 ppm). 13C^{13}C NMR confirms carbon-iodine bonding (C-I signal at ~90–100 ppm) .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+^+ at m/z 353.9872).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves 3D geometry and confirms regioselectivity of iodination.

Q. What are common challenges in crystallizing this compound?

Methodological Answer:

  • Crystal Growth Issues : Low solubility in polar solvents. Use slow evaporation in DMSO/ethanol mixtures.
  • Twinned Crystals : Mitigate using SHELXL’s TWIN command for refinement .
  • Data Quality : Optimize data collection at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).

Q. How should researchers validate the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Dose-Response Curves : Test across 1 nM–100 μM in triplicate. Use positive controls (e.g., staurosporine for kinase inhibition).
  • Selectivity Screening : Assess off-target effects via panel assays (e.g., 50 kinases at 1 μM).
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. What computational tools predict the reactivity of the iodine substituent in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 (B3LYP/6-31G*) to model electrophilic aromatic substitution (EAS) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.
  • Docking Studies : AutoDock Vina predicts binding modes in target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line passage number, ATP concentration in kinase assays).
  • Compound Stability : Test degradation via LC-MS after 24h in assay buffer. Adjust storage conditions (e.g., -80°C in DMSO).
  • Meta-Analysis : Apply random-effects models to aggregate data across studies, addressing heterogeneity via I2^2 statistics .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

  • LogP Adjustment : Introduce solubilizing groups (e.g., PEG chains) to reduce LogP from ~3.5 to <2.5.
  • Metabolic Stability : Use liver microsome assays (human/mouse) to identify CYP450-mediated degradation. Introduce deuterium at labile positions.
  • Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; modify substituents to lower PPB (<90%) .

Q. How can structure-activity relationship (SAR) studies guide targeted modifications?

Methodological Answer:

  • Core Modifications : Replace pyrimidine with pyridine (synthesize analogs via Buchwald-Hartwig coupling).
  • Substituent Effects : Test halogen replacements (Br, Cl) at the 5-position to compare steric/electronic impacts.
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using SYBYL-X to prioritize synthetic targets .

Q. What advanced crystallographic methods resolve disorder in the indazole ring?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., C5 and I1).
  • High-Pressure Crystallization : Use diamond anvil cells (1–2 GPa) to improve crystal packing.
  • Dynamic XRD : Collect data at 100 K to reduce thermal motion artifacts .

Q. How do researchers reconcile discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

  • Force Field Calibration : Re-parameterize AMBER for halogen bonds (e.g., I···O interactions).
  • Water Network Analysis : Use MolProbity to identify conserved water molecules in binding pockets.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations (e.g., Schrodinger’s FEP+) .

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